Evidence 1: Multi-Target Profile Versus Selective P2X7 Antagonist Comparators
2-Chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide distinguishes itself from the selective P2X7 antagonist A-740003 (IC50 = 40 nM) by engaging multiple additional targets. While its P2X7 inhibitory potency (IC50 = 263 nM) is approximately 6.6-fold lower than A-740003, the compound concurrently inhibits VAP-1 (IC50 = 25 nM) and EAAT3 (IC50 = 525 nM) [1][2][3]. This polypharmacology is quantifiable and provides a broader biological perturbation than a target-selective analog, making the compound valuable for exploring target crosstalk in inflammatory and neurological disease models where P2X7, VAP-1, and EAAT3 are co-expressed.
| Evidence Dimension | In vitro inhibitory potency (IC50) and target engagement breadth |
|---|---|
| Target Compound Data | P2X7 IC50 = 263 nM; VAP-1 IC50 = 25 nM; EAAT3 IC50 = 525 nM |
| Comparator Or Baseline | A-740003 (selective P2X7 antagonist): P2X7 IC50 = 40 nM; negligible activity at VAP-1 and EAAT3 |
| Quantified Difference | P2X7 potency: 6.6-fold lower (263 nM vs 40 nM); Target breadth: 3 active targets vs 1 |
| Conditions | Human P2X7 expressed in HEK293 cells (BzATP-induced EtBr uptake); human VAP-1 radiochemistry-enzymatic assay; human EAAT3 expressed in HEK293 cells ([3H]-D-Asp uptake) |
Why This Matters
The multi-target engagement enables investigation of synergistic or pathway-crosstalk effects that cannot be studied with highly selective tools, guiding procurement for systems pharmacology and polypharmacology research.
- [1] BindingDB BDBM50370313 (CHEMBL4166158). Antagonist activity at human P2X7 receptor, IC50 = 263 nM. View Source
- [2] BindingDB BDBM129007 (US8802679, 263). Inhibition of human VAP-1, IC50 = 25 nM. View Source
- [3] Honore P, Donnelly-Roberts D, Namovic MT, et al. A-740003, a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat. J Pharmacol Exp Ther. 2006;319(3):1376-1385. doi:10.1124/jpet.106.111559 View Source
